

Early studies and literature review on Diammonium Glycyrrhizinate's therapeutic potential

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diammonium Glycyrrhizinate*

Cat. No.: *B155437*

[Get Quote](#)

The Therapeutic Potential of Diammonium Glycyrrhizinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diammonium Glycyrrhizinate (DG), a derivative of glycyrrhetic acid extracted from the licorice root (*Glycyrrhiza glabra*), has a long history of medicinal use, particularly in traditional Chinese medicine.^[1] In recent years, it has garnered significant attention from the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of early studies and literature reviews on the therapeutic potential of DG, focusing on its anti-inflammatory, antiviral, and hepatoprotective properties. It also delves into its emerging roles in neuroprotection and metabolic regulation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Core Therapeutic Areas and Mechanisms of Action

Diammonium Glycyrrhizinate exhibits a multi-faceted therapeutic profile, engaging with various biological targets and signaling pathways. Its primary established activities include anti-

inflammatory, antiviral, and hepatoprotective effects, with growing evidence for its neuroprotective and metabolic regulatory roles.

Anti-inflammatory Activity

DG demonstrates potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory cascade.^[2] A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a crucial regulator of pro-inflammatory cytokine and chemokine expression.^{[3][4]} By suppressing NF-κB activation, DG reduces the production of inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).^{[5][6]} Additionally, DG has been shown to interfere with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including the phosphorylation of ERK, p38, and JNK, further contributing to its anti-inflammatory effects.^{[7][8]}

Antiviral Activity

DG has demonstrated broad-spectrum antiviral activity against a range of viruses, including human coronaviruses and hepatitis viruses.^{[3][9]} Its primary antiviral mechanism against coronaviruses involves interrupting the spike-mediated cellular entry.^{[9][10]} DG has been shown to bind to the receptor-binding domain (RBD) of the spike protein, thereby blocking its interaction with the host cell receptor ACE2.^[10] This action effectively inhibits viral entry and subsequent replication.^{[9][10]}

Hepatoprotective Activity

The hepatoprotective properties of DG are well-documented and form the basis for its clinical use in treating liver diseases such as chronic hepatitis.^{[3][11]} DG protects liver cells from damage induced by various toxins, including drugs and alcohol.^{[12][13]} Its mechanisms of action include reducing inflammation in the liver, scavenging free radicals to mitigate oxidative stress, and protecting cell membranes.^{[1][12]} Clinical studies have shown that DG can significantly reduce elevated levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in patients with chronic hepatitis B.^{[2][9]}

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of DG, particularly in the context of neuroinflammation, a key factor in the pathogenesis of neurodegenerative diseases like

Alzheimer's disease.^[7] Studies have shown that DG can suppress the activation of microglia and the subsequent release of inflammatory cytokines in the brain, which is often induced by amyloid-beta (A β) plaques.^{[7][8]} This neuroprotective effect is mediated, at least in part, through the inhibition of the MAPK and NF- κ B signaling pathways in the central nervous system.^{[7][8]}

Modulation of Gut Microbiota and Metabolic Health

Recent studies have begun to uncover the role of DG in modulating the gut microbiota and its subsequent impact on metabolic health. Research indicates that DG can alter the composition of the gut microbiome, leading to changes in the metabolism of bile acids. This modulation of the gut-liver axis has been linked to beneficial effects on obesity and non-alcoholic fatty liver disease.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies on **Diammonium Glycyrrhizinate**.

Therapeutic Area	Parameter	Virus/Model	Cell Line/System	Value	Reference
Antiviral	EC50	HCoV-OC43	H460 cells	360 ± 21 $\mu\text{g/mL}$	[9]
	EC50	HCoV-229E	Huh7 cells	277 ± 4 $\mu\text{g/mL}$	[9]
	EC50	SARS-CoV-2 (and variants)	Vero E6 cells	115 to 391 $\mu\text{g/mL}$	[9]
Neuroprotection	In Vivo Dosage	A β (1-42)-induced Alzheimer's model	Mice	10 mg/kg/day (i.p.)	[2]
Hepatoprotection	In Vivo Dosage	Concanavalin A-induced hepatitis	C57BL/6J mice	75 and 200 mg/kg (pre-treatment)	
ALT Reduction	Concanavalin A-induced hepatitis	C57BL/6J mice	Significant decrease		[4]
AST Reduction	Concanavalin A-induced hepatitis	C57BL/6J mice	Significant decrease		[4]

Clinical Trial

Data -

Chronic

Hepatitis B

Study Design	Patient Population	Dosage Regimen	Duration	Key Outcomes	Reference
Meta-analysis of 9 RCTs	687 patients with chronic viral hepatitis	Varied	< 2 months	Significant reduction in ALT and AST levels	[2]
Meta-analysis	Patients with Chronic Hepatitis B	Varied (enteric-coated capsules, injections, capsules)	Up to 3 months	Effective reduction in ALT, AST, and TBIL	[7]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate reproducibility and further investigation.

In Vitro Anti-inflammatory Assay: Inhibition of Cytokine Production

Objective: To determine the inhibitory effect of **Diammonium Glycyrrhizinate** on the production of pro-inflammatory cytokines (e.g., TNF- α , IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

- RAW 264.7 macrophage cell line
- **Diammonium Glycyrrhizinate (DG)**

- Lipopolysaccharide (LPS) from *E. coli*
- DMEM (Dulbecco's Modified Eagle Medium)
- FBS (Fetal Bovine Serum)
- Penicillin-Streptomycin solution
- Phosphate-Buffered Saline (PBS)
- ELISA kits for mouse TNF- α and IL-6

Protocol:

- Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Cell Seeding: Seed the cells in a 96-well plate at a density of 1×10^5 cells/well and allow them to adhere overnight.
- DG Treatment: Pre-treat the cells with various concentrations of DG (e.g., 0.1, 1, 10, 100 μ g/mL) for 1 hour. Include a vehicle control (medium only).
- LPS Stimulation: Stimulate the cells with LPS (1 μ g/mL) for 24 hours. Include an unstimulated control group (no LPS).
- Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatants.
- Cytokine Quantification: Measure the concentrations of TNF- α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
- Data Analysis: Calculate the percentage of inhibition of cytokine production by DG compared to the LPS-stimulated control. Determine the IC₅₀ value for each cytokine.

In Vivo Hepatoprotection Study: Carbon Tetrachloride (CCl₄)-Induced Liver Injury Model

Objective: To evaluate the hepatoprotective effect of **Diammonium Glycyrrhizinate** in a mouse model of acute liver injury.

Materials:

- Male C57BL/6 mice (8-10 weeks old)
- **Diammonium Glycyrrhizinate (DG)**
- Carbon tetrachloride (CCl4)
- Olive oil
- Saline solution
- Kits for measuring serum ALT and AST levels

Protocol:

- Animal Acclimatization: Acclimatize the mice for at least one week under standard laboratory conditions.
- Grouping: Randomly divide the mice into the following groups (n=8-10 per group):
 - Control group (vehicle only)
 - CCl4 group (CCl4 + vehicle)
 - DG treatment groups (CCl4 + different doses of DG, e.g., 50, 100, 200 mg/kg)
- DG Administration: Administer DG or vehicle (saline) orally or intraperitoneally for a specified period (e.g., 7 consecutive days) before CCl4 induction.
- Induction of Liver Injury: On the last day of DG treatment, administer a single intraperitoneal injection of CCl4 (e.g., 10% solution in olive oil at 1 mL/kg body weight). The control group receives only olive oil.

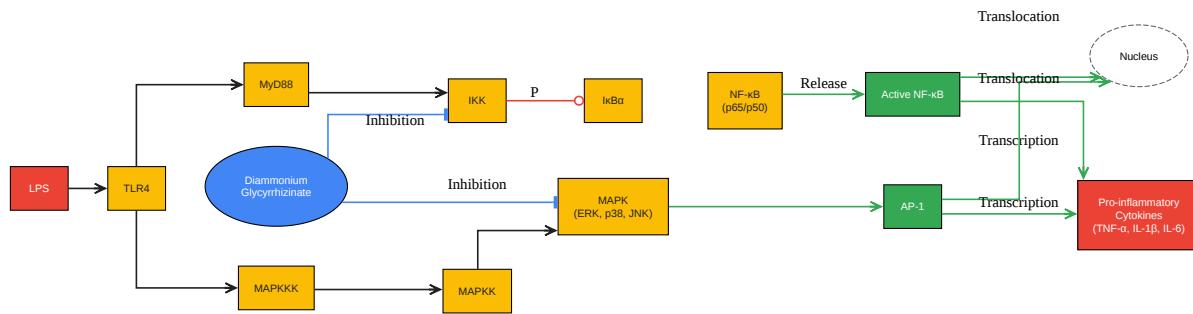
- Sample Collection: 24 hours after CCl₄ injection, collect blood samples via cardiac puncture and euthanize the mice. Collect liver tissues.
- Biochemical Analysis: Measure the serum levels of ALT and AST using the respective assay kits.
- Histopathological Analysis: Fix a portion of the liver tissue in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess liver morphology and damage.
- Data Analysis: Compare the serum enzyme levels and histopathological scores between the different groups.

Gut Microbiota Analysis: 16S rRNA Gene Sequencing

Objective: To investigate the effect of **Diammonium Glycyrrhizinate** on the composition of the gut microbiota.

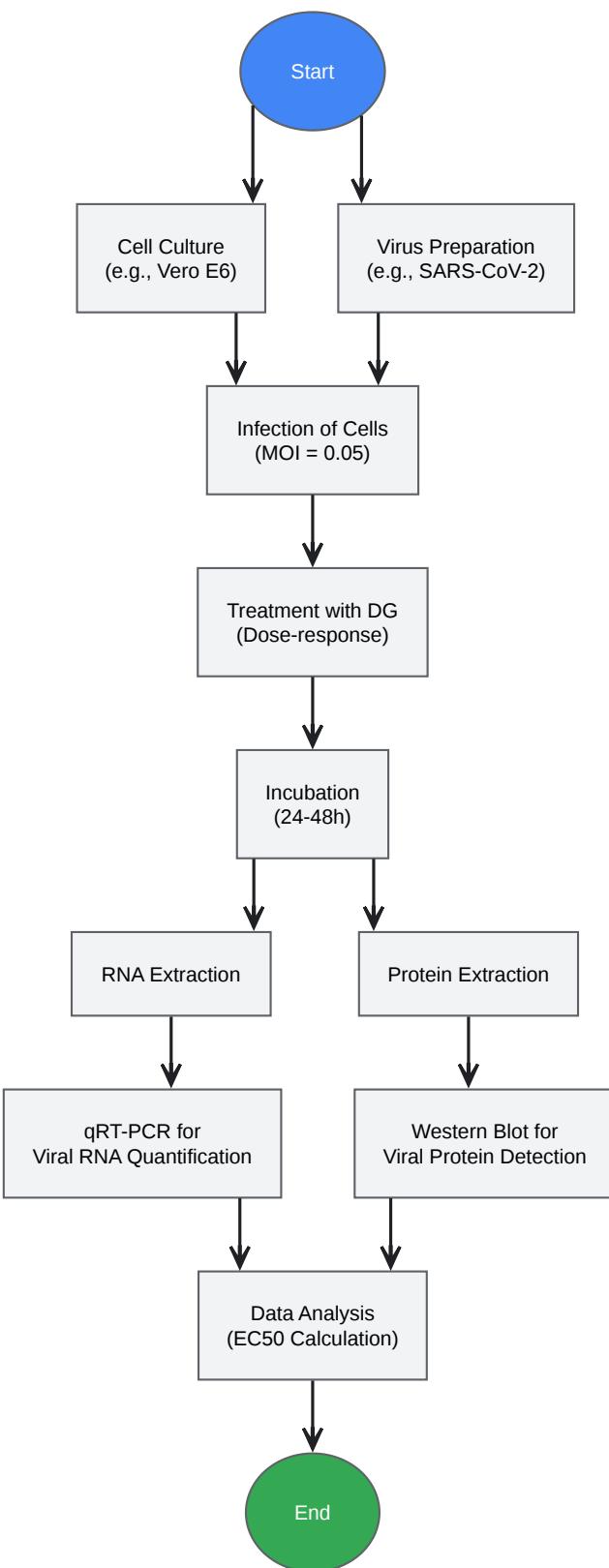
Materials:

- Fecal samples from control and DG-treated animals/subjects
- DNA extraction kit for fecal samples
- Primers for amplifying the V3-V4 hypervariable region of the 16S rRNA gene
- PCR reagents
- Next-generation sequencing platform (e.g., Illumina MiSeq)

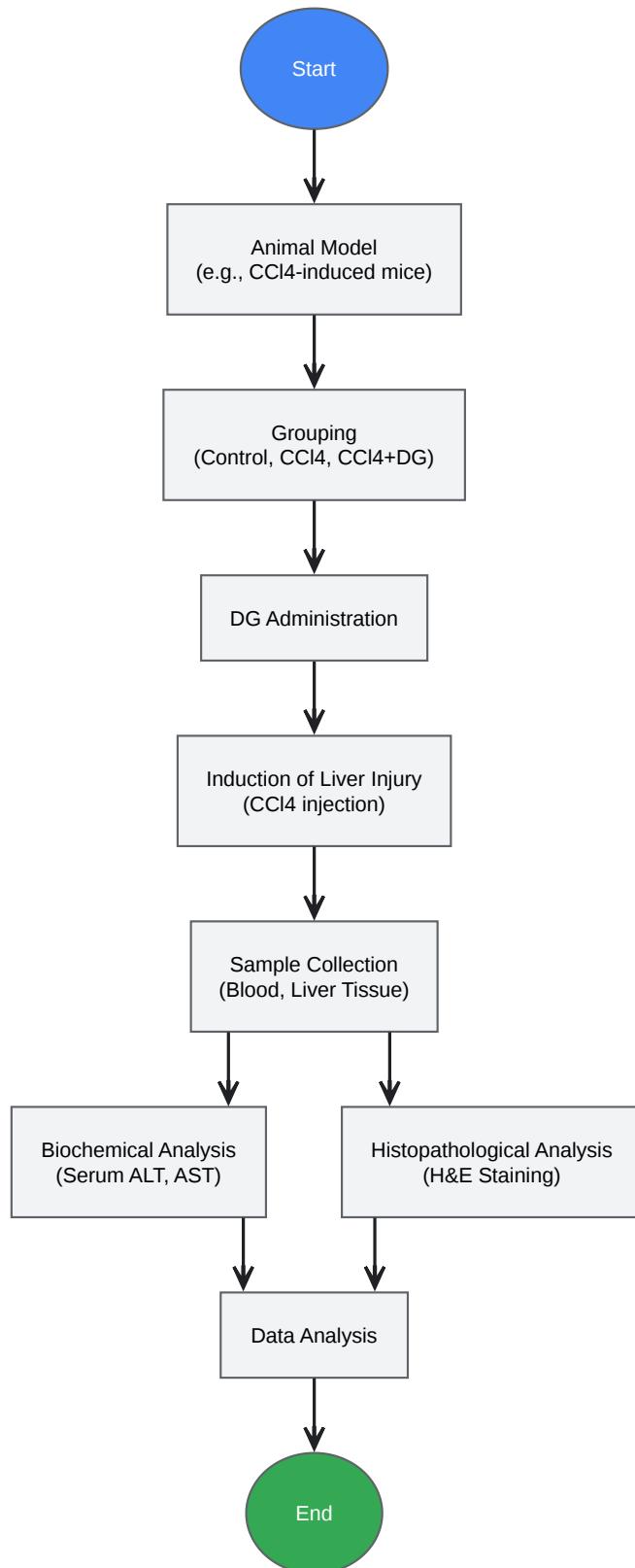

Protocol:

- Fecal Sample Collection: Collect fresh fecal samples and immediately store them at -80°C until DNA extraction.
- DNA Extraction: Extract total genomic DNA from the fecal samples using a specialized DNA extraction kit following the manufacturer's protocol.

- 16S rRNA Gene Amplification: Amplify the V3-V4 region of the 16S rRNA gene using specific primers and high-fidelity polymerase.
- Library Preparation: Purify the PCR products and prepare a sequencing library according to the instructions of the sequencing platform.
- Sequencing: Perform paired-end sequencing on the prepared library.
- Bioinformatic Analysis:
 - Quality Control: Trim raw sequencing reads to remove low-quality bases and adapters.
 - OTU Clustering: Cluster the high-quality reads into Operational Taxonomic Units (OTUs) at a 97% similarity threshold.
 - Taxonomic Assignment: Assign taxonomy to each OTU using a reference database (e.g., Greengenes, SILVA).
 - Diversity Analysis: Calculate alpha diversity (within-sample diversity, e.g., Shannon, Simpson indices) and beta diversity (between-sample diversity, e.g., Bray-Curtis, UniFrac distances).
 - Statistical Analysis: Perform statistical tests to identify significant differences in the abundance of specific taxa and overall community structure between the control and DG-treated groups.


Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by **Diammonium Glycyrrhizinate** and representative experimental workflows.



[Click to download full resolution via product page](#)

Caption: Anti-inflammatory signaling pathways modulated by **Diammonium Glycyrrhizinate**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for assessing the antiviral activity of **Diammonium Glycyrrhizinate**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for evaluating the hepatoprotective effects of **Diammonium Glycyrrhizinate**.

Conclusion and Future Directions

The early studies and literature reviews on **Diammonium Glycyrrhizinate** provide compelling evidence for its therapeutic potential across a spectrum of diseases. Its well-defined anti-inflammatory, antiviral, and hepatoprotective activities, coupled with emerging evidence for its neuroprotective and metabolic benefits, position DG as a promising candidate for further drug development. The mechanisms of action, primarily involving the modulation of key inflammatory and viral entry pathways, offer a solid foundation for targeted therapeutic strategies.

Future research should focus on several key areas. Firstly, more extensive clinical trials are needed to establish the efficacy and safety of DG for its various therapeutic indications, with a focus on optimizing dosage regimens. Secondly, further elucidation of the molecular mechanisms underlying its neuroprotective and metabolic effects is warranted. In particular, the interplay between DG, the gut microbiota, and host metabolism is a promising avenue for investigation. Finally, the development of novel drug delivery systems could enhance the bioavailability and therapeutic efficacy of DG. The comprehensive data and protocols presented in this guide are intended to facilitate these future research endeavors and accelerate the translation of **Diammonium Glycyrrhizinate**'s therapeutic potential into clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]

- 2. A meta-analysis of diammonium glycyrrhizinate enteric-coated capsules versus diammonium glycyrrhizinate in patients with chronic viral hepatitis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Diammonium Glycyrrhizinate Preparation for Liver Function Recovery in Chronic Hepatitis B in China: A Meta-analysis with Trial Sequential Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Methods for Evaluation of TNF- α Inhibition Effect. | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. [Effects and mechanism of diammonium glycyrrhizinate on liver injury in severely scalded rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diammonium Glycyrrhizinate Mitigates Liver Injury Via Inhibiting Proliferation Of NKT Cells And Promoting Proliferation Of Tregs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diammonium Glycyrrhizinate Attenuates A β 1–42-Induced Neuroinflammation and Regulates MAPK and NF- κ B Pathways In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diammonium glycyrrhizinate alleviates iron overload-induced liver injury in mice via regulating the gut-liver axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hepatoprotective effect of diammonium glycyrrhizinate and neuroprotective effect of piperazine ferulate on AmB-induced liver and kidney injury by suppressing apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Diammonium Glycyrrhizinate Mitigates Liver Injury Via Inhibiting Proliferation Of NKT Cells And Promoting Proliferation Of Tregs - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Early studies and literature review on Diammonium Glycyrrhizinate's therapeutic potential]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b155437#early-studies-and-literature-review-on-diammonium-glycyrrhizinate-s-therapeutic-potential>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com